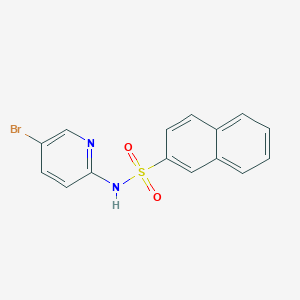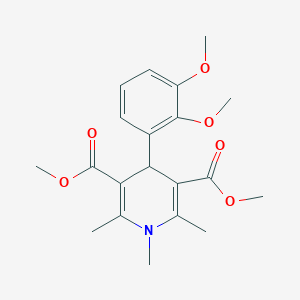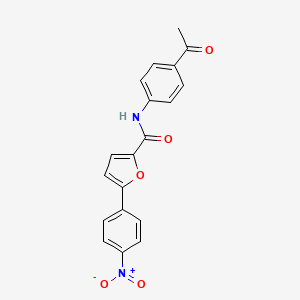![molecular formula C22H13N3O4 B3574814 N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B3574814.png)
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide
Overview
Description
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of an oxazolo[4,5-b]pyridine moiety fused with a chromene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide typically involves multiple steps:
Condensation Reaction: The initial step involves the condensation of 2-amino-5-bromopyridin-3-ol with 4-methylbenzaldehyde in anhydrous dimethylformamide (DMF) to form an intermediate.
Cyclization: The intermediate undergoes cyclization with trimethoxybenzohydrazide in the presence of an iodine catalyst and potassium carbonate (K₂CO₃) to yield a pure intermediate.
Suzuki Coupling Reaction: The final step involves a Suzuki coupling reaction between the intermediate and various aryl boronic acids in the presence of palladium(II) chloride (Pd(dppf)Cl₂) and cesium carbonate (Cs₂CO₃) to produce the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide has several scientific research applications:
Biological Studies: It is used in studies to understand the biological mechanisms of action and interactions with cellular targets.
Chemical Research: The compound serves as a model molecule for studying the reactivity and properties of heterocyclic compounds.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide involves its interaction with specific molecular targets within cancer cells. It is believed to inhibit key enzymes and signaling pathways that are essential for cancer cell proliferation and survival. The exact molecular targets and pathways are still under investigation, but the compound’s ability to induce apoptosis (programmed cell death) in cancer cells is a significant aspect of its anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Benoxaprofen: An anti-inflammatory agent with a benzoxazole skeleton.
Zibotentan: An anticancer agent with a 1,3,4-oxadiazole moiety.
Uniqueness
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide is unique due to its specific combination of an oxazolo[4,5-b]pyridine moiety and a chromene structure. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13N3O4/c26-20(16-12-14-4-1-2-5-17(14)29-22(16)27)24-15-9-7-13(8-10-15)21-25-19-18(28-21)6-3-11-23-19/h1-12H,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGOZRXCESTXPGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(O4)C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[(2E)-3-(4-ethoxy-3-methoxyphenyl)prop-2-enoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3574731.png)
![N-[4-(butanoylsulfamoyl)phenyl]-4-chlorobenzamide](/img/structure/B3574741.png)


![ETHYL 2-(2-FUROYLAMINO)-4-METHYL-5-{[3-(TRIFLUOROMETHYL)ANILINO]CARBONYL}-3-THIOPHENECARBOXYLATE](/img/structure/B3574760.png)

![3,5-DIMETHYL 4-{[1,1'-BIPHENYL]-4-YL}-1,2,6-TRIMETHYL-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3574779.png)

![2-methyl-N-[3-[[4-(2-methylpropoxy)benzoyl]amino]phenyl]benzamide](/img/structure/B3574792.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B3574804.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3,5-dimethoxybenzamide](/img/structure/B3574810.png)
![N-[3-[(2-chlorobenzoyl)amino]phenyl]-3,5-dimethoxybenzamide](/img/structure/B3574821.png)
![N-[4-[(3,4-dimethoxybenzoyl)amino]-2-methylphenyl]furan-2-carboxamide](/img/structure/B3574826.png)
